molecular formula C11H13N3 B1298692 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline CAS No. 52708-32-4

4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

Cat. No.: B1298692
CAS No.: 52708-32-4
M. Wt: 187.24 g/mol
InChI Key: BKLODFMZXGBJAE-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline and related compounds have been studied for their potential as corrosion inhibitors. Density Functional Theory (DFT) studies have elucidated the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds, including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, as corrosion inhibitors. These studies have revealed parameters like EHOMO, ELUMO, gap energy (ΔE), and electron transfer from the inhibitor molecule to the metallic atom (ΔN), which are crucial for their effectiveness in corrosion inhibition (Wang et al., 2006).

Molecular Structure Investigations

Investigations into the molecular structures of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been conducted. These studies include X-ray crystallography combined with Hirshfeld and DFT calculations to analyze intermolecular interactions and electronic properties, which are crucial for understanding the molecular packing and behavior of such compounds (Shawish et al., 2021).

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of compounds involving this compound. This includes the study of 2-Arylamino-Substituted 4-(Dichloromethylidene)-3-Nitro-4h-Pyrido[1,2-a]Pyrimidines, which highlights the importance of such compounds in the field of organic chemistry and material science (Kolesnik et al., 2020).

Application in Dye Synthesis

This compound derivatives have been used in the synthesis of novel heterocyclic disazo dyes. These studies involve characterizing the dyes' solvatochromic properties and investigating the effects of various solvents and acid-base interactions on their absorption spectra, which is significant for applications in the dye industry (Demirçalı, 2021).

Catalysis and Polymerization

Studies have been conducted on the polymerization of methyl methacrylate and rac-lactide by cobalt(II) complexes supported by N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine derivatives. These complexes demonstrate significant catalytic activity and have implications for the synthesis of polymers with specific properties (Shin et al., 2018).

Luminescence and Electroluminescence Application

Tetradentate bis-cyclometalated platinum complexes, involving this compound derivatives, have been synthesized and characterized for their photophysical properties. These complexes show potential for application in organic light-emitting diodes (OLEDs) due to their high luminescence and long emission lifetimes (Vezzu et al., 2010).

Anticancer Properties

Research has evaluated the cytotoxic properties of synthetic compounds containing this compound, showing potential anticancer effects against tumor cell lines. This highlights the significance of these compounds in medicinal chemistry and cancer research (Bouabdallah et al., 2006).

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLODFMZXGBJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351941
Record name 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52708-32-4
Record name 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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